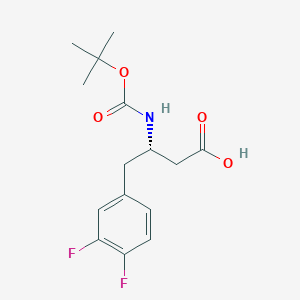

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid

Description

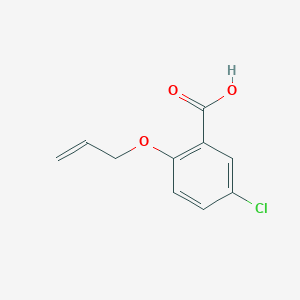

“Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid” is a complex organic compound. The “Boc” part suggests the presence of a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines. The “(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid” part suggests the presence of an amino acid with a difluorophenyl side chain .

Molecular Structure Analysis

The molecular structure would likely feature a central carbon chain (from the butyric acid), a difluorophenyl group attached to one of the carbons, and an amine group (protected by the Boc group) attached to another carbon .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, under acidic conditions, the Boc group could be removed, freeing the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the difluorophenyl group could potentially increase the compound’s hydrophobicity .Scientific Research Applications

Synthesis of Fluorinated Biaryl Derivatives

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: can be used as a reactant in the Suzuki cross-coupling reaction to synthesize fluorinated biaryl derivatives . These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.

Preparation of Flurodiarylmethanols

This compound is instrumental in the preparation of flurodiarylmethanols through a reaction with aryl aldehydes using a nickel catalyst . Flurodiarylmethanols are valuable intermediates for the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).

Development of Conjugated Fluorodiazaborinines

The compound can be used to create conjugated fluorodiazaborinines by reacting with diamines via an intermolecular dehydration reaction . These structures are studied for their potential use in the detection of explosives due to their sensitivity to nitroaromatic compounds.

Suzuki Cross-Coupling Reactions

It serves as a reactant in Suzuki cross-coupling reactions with aryl and heteroaryl halides . This reaction is a cornerstone in modern synthetic chemistry, allowing for the creation of complex organic molecules.

Liebeskind-Srogl Cross-Coupling Reactions

The compound is involved in Oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals . This method is used to construct carbon-carbon bonds in organic synthesis.

Substitution Reactions

It is used in substitution reactions with enyne acetates and carbonates . These reactions are important for the formation of various organic compounds, including those with potential medicinal properties.

properties

IUPAC Name |

(3S)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBRONJONQTTA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139799 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid | |

CAS RN |

270063-54-2 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270063-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)